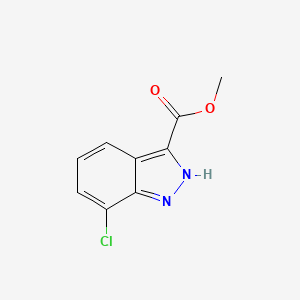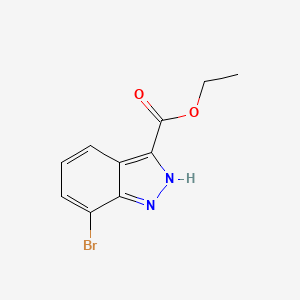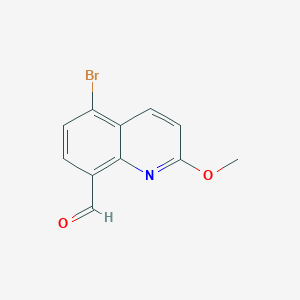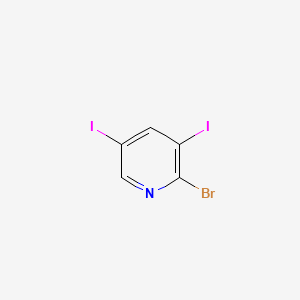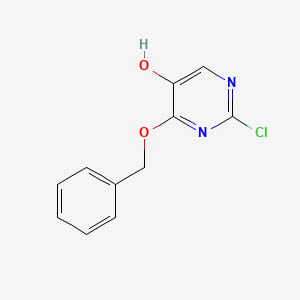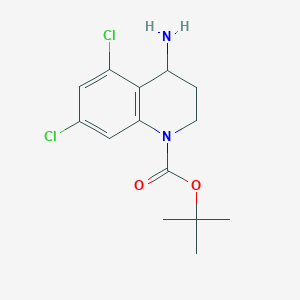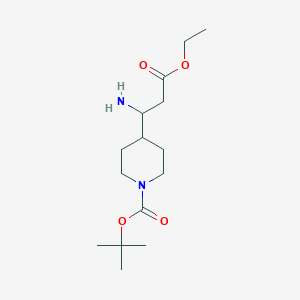![molecular formula C8H9NO B3030338 (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 887921-99-5](/img/structure/B3030338.png)
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
Overview
Description
Synthesis Analysis
Pyridine synthesis can involve several methods, including the Chichibabin synthesis which involves the reaction of acetaldehyde and ammonia, the Bonnemann cyclization of a trialkylamine, alkyne, and an α,β-unsaturated nitrile, and the Cobalt-catalyzed alkyne-nitrile cyclotrimerization .Molecular Structure Analysis
The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine. Pyridine has a conjugated system of six π electrons that are delocalized over the ring. The molecule is planar and, thus, follows the Hückel criteria for aromatic systems .Chemical Reactions Analysis
Pyridine is used as a precursor to agrochemicals and pharmaceuticals. Initially, reactions of pyridine were developed, which includes the Mannich reaction .Physical And Chemical Properties Analysis
Pyridine is a colorless liquid that boils at 115.2 °C and freezes at −41.6 °C. It is soluble in water and most organic solvents. It has a density of 0.9819 g/cm³ .Scientific Research Applications
- Synthesis and Structure : (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol, also known as thieno[3,2-b]pyridin-7-ol , belongs to the class of bicyclic heterocyclic compounds. It can exist in two tautomeric forms: 1H- and 2H-isomers .
- Biological Activity : Researchers have explored its potential as a scaffold for drug design due to its structural similarity to purine bases (adenine and guanine). Medicinal chemists have synthesized over 300,000 structures related to this compound, with applications spanning various biological targets .
- Thieno[3,2-b]pyridin-7-ol serves as an intermediate in pharmaceutical synthesis. It contributes to the development of drugs and other therapeutic agents .
- Aromatic heterocycles like thieno[3,2-b]pyridin-7-ol have potential in materials science. Researchers have reported innovations in optoelectronic devices, sensors, and emitters for confocal microscopy using similar compounds .
Pharmaceuticals and Drug Development
Pharmaceutical Intermediates
Materials Science and Optoelectronics
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(7S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5,7,10H,3-4H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPDFBUFTAWCIB-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705356 | |
| Record name | (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol | |
CAS RN |
887921-99-5 | |
| Record name | (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazolo[1,5-a]pyridin-7-ylmethanol](/img/structure/B3030255.png)
![8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3030257.png)
![3-Iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B3030259.png)


